Ebeiensine

Description

Contextualization within Natural Product Chemistry

Within natural product chemistry, Ebeiensine is classified as an alkaloid, a class of naturally occurring organic compounds that contain primarily basic nitrogen atoms. Alkaloids are known for their diverse and often potent biological activities, making them a significant area of research for potential therapeutic agents. This compound's presence in plants traditionally used in medicine highlights its relevance in the search for bioactive compounds from natural sources nih.govbjherbest.comd-nb.infonih.govnih.gov.

Historical Perspectives in Phytochemical Investigations

The investigation into this compound is part of a long history of phytochemical studies focused on identifying the chemical constituents of plants. This compound was originally isolated in 1965, and its structure was first reported in 1967. rsc.org. Subsequent research, particularly utilizing advanced techniques like 2D NMR, led to a revision of its structure rsc.org. These historical investigations underscore the evolving methods and increasing precision in the field of natural product chemistry for accurately characterizing complex molecules.

Significance as a Steroidal Alkaloid

This compound holds particular significance as a steroidal alkaloid. This classification indicates that its molecular structure incorporates a steroid backbone, a characteristic feature of compounds like cholesterol and hormones, in addition to containing nitrogen atoms that confer alkaline properties nih.govnaturalproducts.net. Steroidal alkaloids are a fascinating group of natural products, often found in plant families such as Liliaceae and Solanaceae nih.gov. This compound has been reported in various Fritillaria species, including Fritillaria ebeiensis and Fritillaria monantha, among others nih.gov. It is also identified as a major biologically active component in Bulbus Fritillariae bjherbest.comd-nb.info. The presence of this compound and other steroidal alkaloids is considered a key factor contributing to the traditional medicinal uses of these plants d-nb.infonih.govnih.gov.

Detailed research findings have explored various aspects of this compound. Studies have investigated methods for its extraction and quantitative analysis from Fritillaria species mdpi.com. For instance, Supercritical Fluid Extraction (SFE) has been explored as an efficient method for extracting alkaloids, including this compound, from Fritillaria thunbergii mdpi.com. Quantitative analysis has revealed varying amounts of this compound in different Fritillaria species colab.ws.

Furthermore, research has delved into the properties of this compound. Its molecular formula is C27H41NO3, and it has a molecular weight of 427.6 g/mol nih.govlabsolu.ca. Physicochemical properties such as Topological Polar Surface Area (TPSA), logarithm of water solubility (logS), and logarithm of the n-octanol/water distribution coefficient (logP) have been characterized naturalproducts.net. These properties are crucial for understanding its behavior in biological systems and during isolation processes.

Research findings have also touched upon the biological activities observed in experimental settings, which inform its significance in natural product research. For example, this compound has shown cytotoxic effects in certain cell lines and has been observed to induce G0/G1 phase arrest d-nb.infomedchemexpress.com. Studies have also indicated its potential in inhibiting oxidative stress and apoptosis in specific cell models and its effects on inflammatory pathways and gut microbiota in animal models of colitis nih.govcolab.wsoup.com. These findings contribute to the understanding of the potential roles of steroidal alkaloids like this compound.

The following table provides some reported physicochemical properties of this compound:

| Property | Value | Source |

| Molecular Weight ( g/mol ) | 427.6 | nih.govlabsolu.ca |

| Molecular Formula | C27H41NO3 | nih.gov |

| Topological Polar Surface Area (TPSA) (Ų) | 58.56 | naturalproducts.net |

| logP (n-octanol/water distribution coefficient) | 3.884 - 4.26 | naturalproducts.net |

| Hydrogen Bond Acceptor Count | 4 | naturalproducts.net |

| Hydrogen Bond Donor Count | 2 | naturalproducts.net |

The study of this compound continues to contribute to the broader understanding of natural product chemistry, the potential of plant-derived compounds, and the specific class of steroidal alkaloids.

Structure

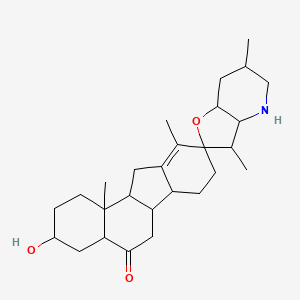

2D Structure

Properties

IUPAC Name |

3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41NO3/c1-14-9-24-25(28-13-14)16(3)27(31-24)8-6-18-19(15(27)2)11-21-20(18)12-23(30)22-10-17(29)5-7-26(21,22)4/h14,16-18,20-22,24-25,28-29H,5-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYELXPJVGNZIGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(O2)CCC4C5CC(=O)C6CC(CCC6(C5CC4=C3C)C)O)C)NC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Botanical Sources of Ebeiensine Peimisine

Genus Fritillaria Species as Primary Sources

Numerous Fritillaria species have been identified as sources of Ebeiensine. The compound is considered one of the isosteroidal alkaloids, which are the main bioactive ingredients in Fritillaria species. researchgate.netresearchgate.netresearchgate.net

Fritillaria cirrhosa

Fritillaria cirrhosa is a significant source of this compound. naturalproducts.netmedchemexpress.comresearchgate.netmedchemexpress.com This species is one of the Fritillaria varieties used in traditional Chinese medicine (TCM) for treating respiratory ailments. sci-hub.seresearchgate.net this compound is among the more than ten isosteroidal alkaloids that have been identified in F. cirrhosa. researchgate.netresearchgate.net

Fritillaria thunbergii

Fritillaria thunbergii, also known as Zhe Beimu, is another primary botanical source of this compound. phytopurify.comnaturalproducts.netsci-hub.seresearchgate.net This species is widely used in TCM and its bulbs are medicinally important. sci-hub.se this compound has been identified as one of the chemical constituents present in F. thunbergii. sci-hub.seresearchgate.net

Fritillaria ebeiensis

This compound is notably isolated from the bulb of Fritillaria ebeiensis and Fritillaria ebeiensis var. purpurea. phytopurify.comjlu.edu.cnfluoroprobe.comjlu.edu.cn The compound's name, this compound, is derived from this species. phytopurify.comjlu.edu.cn X-ray structural analysis has been conducted on this compound isolated from F. ebeiensis, confirming its molecular formula and crystal structure. jlu.edu.cnjlu.edu.cn

Other Identified Fritillaria Species

Beyond the prominent sources, this compound has also been detected in several other Fritillaria species. These include:

Fritillaria monantha nih.govnaver.com

Fritillaria pugiensis phytopurify.comfluoroprobe.com

Fritillaria roylei phytopurify.comscispace.comfluoroprobe.comresearchgate.net

Fritillaria siechuanica phytopurify.comfluoroprobe.com

Fritillaria unibracteata naturalproducts.netresearchgate.net

Fritillaria unibracteata var. wabuensis researchgate.netnaver.comresearchgate.net

Fritillaria ussuriensis naturalproducts.netmdpi.comresearchgate.net

Fritillaria pallidiflora naturalproducts.netmdpi.combidd.groupresearchgate.net

Fritillaria hupehensis guidechem.comnih.govpjps.pk222.198.130

Fritillaria taipaiensis naturalproducts.netresearchgate.net

Fritillaria walujewii naturalproducts.netmdpi.combidd.group

This compound has also been reported in Petilium eduardii, another plant in the Liliaceae family. phytopurify.comfluoroprobe.comchromnet.net

Here is a table summarizing some of the Fritillaria species known to contain this compound:

| Fritillaria Species | Common Name (if available) | Notes | Source Indices |

| Fritillaria cirrhosa | Significant source, used in TCM. | naturalproducts.netmedchemexpress.comresearchgate.netmedchemexpress.com | |

| Fritillaria thunbergii | Zhe Beimu | Primary source, used in TCM. | phytopurify.comnaturalproducts.netsci-hub.seresearchgate.net |

| Fritillaria ebeiensis | Compound named after this species. | phytopurify.comjlu.edu.cnfluoroprobe.comjlu.edu.cn | |

| Fritillaria ebeiensis var. purpurea | Contains this compound. | phytopurify.comjlu.edu.cnfluoroprobe.comjlu.edu.cn | |

| Fritillaria monantha | Contains this compound. | nih.govnaver.com | |

| Fritillaria pugiensis | Contains this compound. | phytopurify.comfluoroprobe.com | |

| Fritillaria roylei | Contains this compound. | phytopurify.comscispace.comfluoroprobe.comresearchgate.net | |

| Fritillaria siechuanica | Contains this compound. | phytopurify.comfluoroprobe.com | |

| Fritillaria unibracteata | Contains this compound. | naturalproducts.netresearchgate.net | |

| Fritillaria unibracteata var. wabuensis | Contains this compound, endophytic fungus can produce it. | researchgate.netnaver.comresearchgate.net | |

| Fritillaria ussuriensis | Ping-beimu | Contains this compound. | naturalproducts.netmdpi.comresearchgate.net |

| Fritillaria pallidiflora | Yi Bei Mu | Contains this compound, used in Chinese Pharmacopoeia. | naturalproducts.netmdpi.combidd.groupresearchgate.net |

| Fritillaria hupehensis | Hubei Fritillary | Contains this compound, included in Chinese Pharmacopoeia. | guidechem.comnih.govpjps.pk222.198.130 |

| Fritillaria taipaiensis | Contains this compound, similar chemical constituents to F. cirrhosa. | naturalproducts.netresearchgate.net | |

| Fritillaria walujewii | Siberian fritillary | Contains Peimisine (B1663649) (this compound), used in Chinese Pharmacopoeia. | naturalproducts.netmdpi.combidd.group |

Geographic Distribution and Habitat Influences on this compound Production

Fritillaria species are native to the temperate regions of the northern hemisphere. sci-hub.se The geographic distribution and specific habitat conditions can influence the phytochemical composition and the content of alkaloids like this compound within these plants. For instance, Fritillaria species growing at higher altitudes (2700–4000 m) are often sources of "Chuan Beimu" and tend to contain more 5α-cevanine isosteroidal alkaloids with cis-configuration. researchgate.net Fritillaria roylei, found in the Western Himalaya, thrives in sub-alpine and alpine pastures. scispace.comresearchgate.net Morphological variations in F. roylei populations are attributed to differences in ecological niche, altitude, micro-environment, and genetic variability. scispace.comresearchgate.net While the search results indicate that environmental conditions influence the content and concentration of bioactive compounds in Fritillaria bulbs, specific detailed research findings directly linking geographic distribution and habitat influences solely on this compound production levels were not extensively available within the provided snippets. researchgate.net

Phytochemical Diversity within this compound-Producing Plants

This compound-producing Fritillaria species exhibit significant phytochemical diversity, with alkaloids being the principal constituents. researchgate.netresearchgate.netresearchgate.net Over 100 alkaloids have been isolated from different parts of Fritillaria species, classified primarily as isosteroidal and steroidal types. mdpi.com this compound itself is an isosteroidal alkaloid. mdpi.comresearchgate.netresearchgate.netresearchgate.net

Besides this compound (Peimisine), other notable alkaloids found in these plants include peimine (B17214) (verticine) and peiminine (B1679210) (verticinone), which are often considered major active alkaloids and are sometimes collectively referred to as "peimisine" for quality evaluation purposes in some pharmacopoeias. researchgate.netresearchgate.netresearchgate.netresearchgate.netguidechem.com Other isosteroidal alkaloids identified in Fritillaria species include imperialine, ebeiedine, ebeiedinone, ebeienine, isoverticine, hupeheninoside, and puqiedinone. researchgate.netresearchgate.net Fritillaria hupehensis, for example, has yielded 11 isolated and identified alkaloids from its bulbs, including this compound, peimine, and peiminine. guidechem.com

Beyond alkaloids, Fritillaria species also contain other classes of compounds such as saponins, terpenoids, steroids, succinic acid, thymidine, adenisine, and volatile oils. researchgate.netresearchgate.net The phytochemical profile can vary between species and even within the same species depending on environmental factors and plant development stage. researchgate.net

Here is a table illustrating some of the phytochemicals found in this compound-producing Fritillaria species:

| Compound Name | Chemical Class | Found in (Example Species) | Notes | Source Indices |

| This compound | Steroidal Alkaloid | F. ebeiensis, F. cirrhosa, F. thunbergii, etc. | Also known as Peimisine, primary focus of the article. | phytopurify.comnaturalproducts.netsci-hub.semedchemexpress.com |

| Peimine | Steroidal Alkaloid | F. thunbergii, F. hupehensis, F. cirrhosa, etc. | Major active alkaloid, sometimes included in "peimisine" content. | researchgate.netresearchgate.netresearchgate.netguidechem.com |

| Peiminine | Steroidal Alkaloid | F. thunbergii, F. hupehensis, F. cirrhosa, etc. | Major active alkaloid, sometimes included in "peimisine" content. | researchgate.netresearchgate.netresearchgate.netguidechem.com |

| Imperialine | Steroidal Alkaloid | F. cirrhosa, F. pallidiflora, F. ussuriensis, etc. | Isosteroidal alkaloid. | mdpi.comresearchgate.netresearchgate.net |

| Hupeheninoside | Alkaloidal Glucoside | F. hupehensis, F. cirrhosa. | D/E cis-5-cevanine alkaloidal glucoside. | researchgate.netresearchgate.netguidechem.comnih.gov |

| Yibeissine | Steroidal Alkaloid | F. pallidiflora. | Isosteroidal alkaloid. | researchgate.netresearchgate.net |

| Saponins | Saponin | Fritillaria species. | Identified phytochemical class. | researchgate.netresearchgate.net |

| Terpenoids | Terpenoid | Fritillaria species. | Identified phytochemical class. | researchgate.netresearchgate.netresearchgate.net |

| Volatile oil | Volatile oil | F. cirrhosa, Fritillaria species. | Important part of medicinal plants. | researchgate.netresearchgate.net |

Endophytic fungi isolated from Fritillaria species, such as Fusarium sp. from Fritillaria unibracteata var. wabuensis, have also been found to produce Peimisine and other compounds, suggesting a potential alternative source for these phytochemicals. researchgate.netnaver.com

Biosynthetic Pathways and Chemical Synthesis of Ebeiensine Peimisine

Overview of Isosteroidal Alkaloid Biosynthesis

Isosteroidal alkaloids are a class of nitrogen-containing specialized metabolites found in Fritillaria species, serving as chemophenetic markers. mdpi.com Their biosynthesis involves the formation of a steroidal backbone, which is subsequently modified through a series of enzymatic reactions including hydroxylation, oxidation, and transamination. mdpi.com Based on their structural frameworks and the linkage between the E and F rings, isosteroidal alkaloids are sub-divided into Cevanine, Jervine, and Veratramine types. mdpi.com Peimisine (B1663649) (Ebeiensine) is classified as a Jervine-type isosteroidal alkaloid. mdpi.com

Mevalonate (B85504) (MVA) and 2-Methyl-D-erythritol-4-Phosphate (MEP) Pathways

The initial steps in the biosynthesis of isosteroidal alkaloids involve the production of five-carbon (C5) intermediates, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.comnih.govuniv-tours.fr These precursors are synthesized via two independent cytoplasmic pathways: the mevalonate (MVA) pathway and the 2-methyl-D-erythritol-4-phosphate (MEP) pathway. mdpi.comnih.govuniv-tours.frfrontiersin.orgnih.gov

Studies suggest that both MVA and MEP pathways contribute to the biosynthesis of steroidal alkaloids in Fritillaria, though the predominant pathway may vary depending on the specific Fritillaria species and tissue. mdpi.comnih.govnih.gov For instance, in Fritillaria cirrhosa, the MEP pathway has been suggested as the main route for steroidal backbone biosynthesis based on transcriptome analysis, while in Fritillaria roylei, the MVA pathway was considered predominant for C5 intermediate biosynthesis. mdpi.comnih.gov Key enzymes in these pathways include 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR) in the MVA pathway and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) in the MEP pathway. frontiersin.orgfrontiersin.orgacademicjournals.orgmdpi.com

Key Enzymatic Steps and Intermediates in this compound Formation

The isosteroidal alkaloid biosynthesis pathway can be broadly divided into the formation of universal precursors (IPP and DMAPP), cholesterol synthesis, and the subsequent formation and modification of the alkaloid structure. researchgate.net Following the synthesis of IPP and DMAPP, these units are condensed to form farnesyl pyrophosphate (FPP), which is then converted to squalene (B77637). mdpi.com Squalene undergoes oxidation to 2,3-oxidosqualene (B107256), which is cyclized by cycloartenol (B190886) synthase (CAS) to form cycloartenol. mdpi.commdpi.comfrontiersin.orgnih.gov Cycloartenol is a key intermediate that is subsequently converted to cholesterol. mdpi.commdpi.com

The conversion of cholesterol to isosteroidal alkaloids like this compound involves a series of modifications, including hydroxylation, oxidation, and transamination reactions. mdpi.comnih.govacademicjournals.org Enzymes from the cytochrome P450 (CYP450) superfamily play crucial roles in these downstream modification steps, particularly in C-22, C-23, and C-26 hydroxylation. mdpi.commdpi.comnih.gov For example, members of the CYP90B subfamily are implicated in the C-22 hydroxylation of cholesterol, a step potentially involved in the biosynthesis of Jervine-type alkaloids such as Peimisine. mdpi.com While the upstream pathways (MVA and MEP) and the initial steps of sterol synthesis are relatively well-characterized, the specific enzymatic cascade leading from cholesterol to the diverse structures of isosteroidal alkaloids, including this compound, is still an active area of research. mdpi.comacademicjournals.org

Genetic and Transcriptomic Insights into this compound Biosynthesis Regulation

Transcriptomic analyses have been instrumental in identifying candidate genes involved in the biosynthesis of steroidal alkaloids in Fritillaria species. mdpi.comnih.govfrontiersin.orgnih.govfrontiersin.orgmdpi.comresearchgate.netnih.gov These studies compare gene expression profiles across different species, tissues, or conditions to identify genes potentially correlated with alkaloid accumulation. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net

Research has identified differentially expressed genes (DEGs) in Fritillaria species that are putatively involved in steroidal alkaloid biosynthesis, including genes encoding enzymes in the MVA and MEP pathways (e.g., HMGS, HMGR, DXR), squalene epoxidase (SQE), and cycloartenol synthase (CAS). frontiersin.orgfrontiersin.orgmdpi.com Furthermore, studies have focused on the role of CYP450 genes in the downstream modification of the steroidal backbone. mdpi.comnih.gov Transcriptomic data can also provide insights into the potential involvement of transcription factors (TFs) in regulating the expression of genes within the alkaloid biosynthetic pathway. frontiersin.orgmdpi.comresearchgate.netresearchgate.net Families of transcription factors such as AP2/ERF, bHLH, MYB, and WRKY have been implicated in regulating alkaloid biosynthesis in plants. frontiersin.orgmdpi.comresearchgate.net

Transcriptomic studies in Fritillaria have shown correlations between the expression levels of certain genes and the content of specific alkaloids, including Peimisine. frontiersin.orgfrontiersin.orgmdpi.comresearchgate.net While significant progress has been made through omics approaches, the complete genetic and regulatory network controlling this compound biosynthesis is not yet fully elucidated. mdpi.comnih.gov

Here is a summary of some genes and enzymes implicated in isosteroidal alkaloid biosynthesis based on transcriptomic studies:

| Gene/Enzyme Name | Putative Role in Biosynthesis | Pathway/Step Involved | Source Organism |

| HMGS (3-hydroxy-3-methylglutaryl coenzyme A synthase) | Catalyzes an early step in the MVA pathway. frontiersin.orgmdpi.com | MVA Pathway | Fritillaria spp. frontiersin.orgmdpi.com |

| HMGR (3-hydroxy-3-methylglutaryl coenzyme A reductase) | Rate-limiting enzyme in the MVA pathway. frontiersin.orgfrontiersin.orgacademicjournals.orgmdpi.com | MVA Pathway | Fritillaria spp. frontiersin.orgfrontiersin.orgacademicjournals.orgmdpi.com |

| DXR (1-deoxy-D-xylulose-5-phosphate reductoisomerase) | Key enzyme in the MEP pathway. frontiersin.orgfrontiersin.org | MEP Pathway | Fritillaria hupehensis frontiersin.orgfrontiersin.org |

| FPS (Farnesyl diphosphate synthase) | Catalyzes the condensation of IPP and DMAPP. mdpi.comacademicjournals.org | Upstream Terpenoid Biosynthesis | Fritillaria spp. mdpi.comacademicjournals.org |

| SQS (Squalene synthase) | Catalyzes the formation of squalene. mdpi.com | Upstream Terpenoid Biosynthesis | Fritillaria spp. mdpi.com |

| SQE (Squalene oxidase) | Catalyzes the oxidation of squalene. mdpi.comfrontiersin.org | Sterol Biosynthesis | Fritillaria spp. mdpi.comfrontiersin.org |

| CAS (Cycloartenol synthase) | Catalyzes the cyclization of 2,3-oxidosqualene to cycloartenol. mdpi.commdpi.comfrontiersin.orgfrontiersin.org | Sterol Biosynthesis | Fritillaria spp. mdpi.commdpi.comfrontiersin.orgfrontiersin.org |

| CYP450s (Cytochrome P450s) | Involved in hydroxylation, oxidation, and other modifications. mdpi.commdpi.comnih.gov | Downstream Steroidal Alkaloid Modification | Fritillaria spp. mdpi.commdpi.comnih.gov |

| CYP90B subfamily | Implicated in C-22 hydroxylation of cholesterol. mdpi.com | Downstream Steroidal Alkaloid Modification | Fritillaria cirrhosa mdpi.com |

| TPS (Terpene synthase) | Involved in terpene backbone biosynthesis. nih.govmdpi.comresearchgate.net | Terpenoid Biosynthesis | Fritillaria taipaiensis nih.govmdpi.comresearchgate.net |

Chemical Synthesis Approaches and Derivatization Strategies

While the primary source of this compound is extraction from Fritillaria plants, chemical synthesis provides an alternative route for obtaining the compound and its analogs. Total synthesis of complex natural products like isosteroidal alkaloids can be challenging due to their intricate structures. Research has explored synthetic strategies to construct the core steroidal framework and introduce the necessary functional groups and nitrogen atom characteristic of isosteroidal alkaloids. mdpi.com

Derivatization strategies are often employed in chemical synthesis and analysis to modify the properties of a compound. encyclopedia.pubsigmaaldrich.comnih.govmdpi.com In the context of this compound, derivatization could be used to synthesize analogs with potentially altered biological activities or to facilitate analysis by techniques like gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). encyclopedia.pubsigmaaldrich.comnih.govnih.gov For GC analysis, derivatization can increase the volatility and thermal stability of compounds. sigmaaldrich.com Common derivatization reactions for GC include silylation, which adds trimethylsilyl (B98337) (TMS) groups to functional groups like hydroxyls, phenols, carboxylic acids, and amines. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for silylation. sigmaaldrich.com

Derivatization can also be used to improve the detection sensitivity or selectivity in LC-MS analysis. encyclopedia.pubnih.gov While specific chemical synthesis routes and derivatization strategies for this compound itself were not extensively detailed in the provided search results, the principles of isosteroidal alkaloid synthesis and general derivatization techniques for similar complex molecules would apply. One study mentions a one-pot conversion of peimisine into cyclopamine, another Jervine-type alkaloid, indicating that chemical transformations of this compound are feasible. semanticscholar.orgnih.gov

Structural Elucidation and Analytical Characterization of Ebeiensine Peimisine

Spectroscopic Methods for Structural Determination

Spectroscopic methods probe the interaction of electromagnetic radiation with a molecule to reveal details about its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique used to determine the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). anu.edu.au The chemical shifts, splitting patterns, and integration of signals in NMR spectra provide information about the types of atoms, their electronic environment, and their connectivity within the molecule. While specific NMR data for Ebeiensine were not extensively detailed in the search results, NMR is consistently listed as a primary method for the identification and structural confirmation of Peimisine (B1663649) (this compound). phytopurify.commolnova.cn Analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, would be employed to assign signals to specific protons and carbons and map out the carbon-carbon and carbon-heteroatom frameworks, ultimately leading to the complete structural assignment of this compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. anu.edu.au HR-ESI-MS offers high accuracy in mass measurements, allowing for the determination of the exact molecular formula. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like alkaloids, producing protonated or deprotonated molecular ions, such as [M+H]⁺ or [M-H]⁻. researchgate.net

For this compound (C₂₇H₄₁NO₃, molecular weight 427.6 g/mol ), HR-ESI-MS analysis would typically show a prominent peak at an m/z corresponding to the protonated molecule, [M+H]⁺. Search results indicate a precursor m/z of approximately 428.316 for Peimisine in positive ion mode. nih.gov Fragmentation patterns obtained through tandem mass spectrometry (MS/MS) provide further structural information by breaking the molecule into smaller ions, the masses of which can be correlated to specific substructures. nih.govresearchgate.net Analysis of these fragments helps in confirming the proposed structure derived from NMR and other techniques.

An example of HR-ESI-MS data for Peimisine (this compound) is presented below:

| Parameter | Value |

| Precursor Type | [M+H]⁺ |

| Precursor m/z | ~428.316 |

| Ionization Mode | Positive |

| Spectrum Type | MS2 |

| Top Fragment m/z | 393 nih.gov |

| 2nd Highest m/z | 337 nih.gov |

| 3rd Highest m/z | 351 nih.gov |

X-Ray Crystallography

X-ray crystallography is a technique that provides the definitive three-dimensional structure of a crystalline compound at atomic resolution. anu.edu.aucreative-biostructure.comnih.gov By analyzing the diffraction pattern produced when X-rays interact with the electrons in a crystal, the electron density map of the molecule can be generated, from which the positions of individual atoms can be determined. nih.govutah.edu This technique requires the compound to form high-quality single crystals. nih.govup.pt

Chromatographic Techniques for Purity Assessment and Identification

Chromatographic techniques are used to separate components in a mixture, allowing for the assessment of purity and the identification of individual compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of compounds in a mixture based on their differential partitioning between a stationary phase and a mobile phase. bjherbest.com For this compound, HPLC is employed to assess its purity and to isolate it from crude extracts of Fritillaria species. phytopurify.com The choice of stationary phase (e.g., reversed-phase C18) and mobile phase (e.g., mixtures of water with acetonitrile (B52724) or methanol, often with acidic modifiers) is optimized to achieve good separation. Detection is typically done using UV-Visible detectors if the molecule has a chromophore, or by coupling HPLC to a mass spectrometer (HPLC-MS). The retention time of this compound under specific HPLC conditions serves as an important parameter for its identification. nih.gov

An example of HPLC analysis for Peimisine is mentioned in the context of purity assessment, indicating typical purity levels ranging from 95% to 99% for analytical standards. phytopurify.commolnova.cn

Ultra-High Performance Liquid Chromatography-Quadrupole-Time of Flight-Mass Spectrometry (UHPLC-Q-Exactive-Orbitrap-MS)

UHPLC-Q-Exactive-Orbitrap-MS is a hyphenated technique that combines the high separation power of Ultra-High Performance Liquid Chromatography (UHPLC) with the advanced mass analysis capabilities of a quadrupole-Orbitrap mass spectrometer. anu.edu.au UHPLC uses smaller particle size stationary phases and higher pressures than conventional HPLC, resulting in faster separations and improved resolution. nih.gov The Q-Exactive Orbitrap mass analyzer provides high resolution and accurate mass measurements, enabling the putative identification of compounds in complex matrices. nih.govresearchgate.net

This technique is particularly useful for the comprehensive analysis of natural product extracts containing this compound, allowing for its identification within a complex mixture based on its accurate mass, retention time, and fragmentation pattern obtained from MS/MS analysis. nih.govfrontiersin.org Studies utilizing UHPLC-Q-Exactive-Orbitrap-MS have identified Peimisine as a component in traditional medicine formulations, confirming its presence and providing detailed mass spectral information. nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net

An example of data obtained from UHPLC-Q-Orbitrap-MS analysis for Peimisine (this compound) includes its retention time and mass spectral information:

| Parameter | Value |

| Technique | UHPLC-Q-Orbitrap-MS |

| Retention Time (R.T.) | ~2.64 min nih.gov or ~2.57 min nih.gov |

| Precursor m/z | 428.3162816257556 nih.gov or 428.3167036560416 nih.gov |

| Ionization Mode | Positive nih.gov |

| Spectrum Type | MS2 nih.gov |

These advanced chromatographic and spectroscopic techniques, used in combination, provide a comprehensive approach to the structural elucidation and analytical characterization of this compound, ensuring its accurate identification and purity assessment in various applications and research.

Advanced Analytical Methodologies for Complex Mixture Analysis

The analysis of this compound (Peimisine) in complex biological or botanical samples, such as plant extracts, commonly employs sophisticated chromatographic and spectroscopic techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are prominent among these methods, offering high sensitivity and selectivity for the analysis of complex mixtures mdpi.comnih.govcreative-proteomics.comshimadzu.com. Nuclear Magnetic Resonance (NMR) spectroscopy is also a valuable tool, particularly for structural elucidation and quantitative analysis, even directly within mixtures nih.govyoutube.com.

LC-MS, and its tandem variant LC-MS/MS, are widely used for analyzing both volatile and non-volatile compounds in complex matrices creative-proteomics.comthermofisher.com. LC-MS/MS offers enhanced sensitivity and reduced background interference, making it particularly suitable for trace component quantification in complex biological samples creative-proteomics.com. The technique involves separating compounds using liquid chromatography before they are introduced into a mass spectrometer, which measures their mass-to-charge ratio creative-proteomics.com. For quantitative analysis using LC-MS, methods often utilize total ion chromatograms (TIC) or extracted ion chromatograms (XIC), although LC-MS/MS with Multiple Reaction Monitoring (MRM) provides higher accuracy and resistance to interference in complex samples creative-proteomics.com.

GC-MS is another powerful technique, typically employed for the analysis of volatile and semi-volatile compounds shimadzu.comnih.gov. It separates vaporized sample components based on their boiling points and interaction with the stationary phase before detection by a mass spectrometer shimadzu.com. GC-MS is capable of both quantitative and qualitative analysis of multi-component samples and can identify unknown compounds shimadzu.com. The use of relative retention times or retention indices in GC-MS aids in qualitative analysis and allows for comparison across different systems and laboratories shimadzu.com.

NMR spectroscopy provides detailed structural information and can be used for the direct quantitative analysis of components in a mixture without prior chromatographic separation nih.govyoutube.com. This is particularly useful for comprehensive phytochemical characterization, accounting for both primary and specialized metabolites nih.gov.

In the context of analyzing this compound in Fritillaria species, these advanced techniques are crucial for isolating and quantifying the alkaloid amidst a multitude of other plant compounds researchgate.net. For instance, High-Performance Liquid Chromatography (HPLC) coupled with detectors like the Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry has been applied for the quantitation of Peimisine in Fritillaria species researchgate.net. These methods require careful optimization of parameters such as the stationary phase, mobile phase composition, and detection conditions to achieve adequate separation and sensitivity for this compound in the complex plant extract matrix mdpi.comresearchgate.net.

The use of internal standards is a common practice in quantitative chromatographic analysis to improve precision by accounting for variations in sample preparation and instrument injection scioninstruments.com. An ideal internal standard should not be present in the sample matrix and should behave similarly to the target analyte during the analytical process scioninstruments.com.

While specific detailed data tables solely focused on this compound analysis using these advanced methods in complex mixtures were not extensively available in the immediate search results, the principles and applications of these techniques to complex plant matrices, as described in the search snippets, are directly applicable to the analysis of this compound. The successful application of LC-MS and GC-MS for identifying and quantifying various compounds in plant extracts and biological samples highlights their capability for analyzing complex mixtures containing alkaloids like this compound mdpi.comthermofisher.comnih.govnotulaebotanicae.ro.

For example, studies on other plant extracts demonstrate the ability of LC-MS to identify numerous compounds within a single analysis mdpi.comnih.govnih.gov. Similarly, GC-MS has been effectively used to analyze complex volatile profiles from plants nih.govnih.gov. These examples underscore the power of advanced analytical methodologies in resolving and characterizing components within complex natural matrices relevant to this compound analysis.

Molecular Mechanisms of Action of Ebeiensine Peimisine

Receptor Antagonism Studies

Ebeiensine has been characterized as an antagonist of muscarinic M receptors and an inhibitor of angiotensin-converting enzyme (ACE). medchemexpress.comfishersci.nonordicbiosite.comambeed.cnfelixbio.cn These interactions contribute to its observed pharmacological properties.

Muscarinic M Receptor Modulation

This compound acts as a muscarinic M receptor antagonist. medchemexpress.comfishersci.nonordicbiosite.comambeed.cnfelixbio.cn This antagonism can affect smooth muscle contraction. Specifically, this compound has been shown to noncompetitively antagonize M receptors in tracheal smooth muscle, thereby inhibiting acetylcholine-induced smooth muscle contraction. bjherbest.com Additionally, it may stimulate beta receptors, restrain the release of internal calcium, and promote the release of nitric oxide, contributing to the relaxation of tracheal smooth muscle and potential relief of asthma symptoms. bio-connect.nltargetmol.com Muscarinic acetylcholine (B1216132) receptors are G protein-coupled receptors (GPCRs) with five subtypes (M1-M5) that mediate diverse actions of acetylcholine in the central nervous system and peripheral tissues. sigmaaldrich.commdpi.commdpi.com M1, M3, and M5 receptors are typically coupled to Gq proteins, leading to phospholipase C activation and increased intracellular calcium, while M2 and M4 receptors are coupled to Gi/o proteins, inhibiting adenylyl cyclase and reducing cAMP production. mdpi.comfrontiersin.org

Angiotensin-Converting Enzyme (ACE) Inhibition

This compound functions as an inhibitor of angiotensin-converting enzyme (ACE). medchemexpress.comfishersci.nonordicbiosite.comambeed.cnfelixbio.cn ACE is a key enzyme in the renin-angiotensin system, playing a crucial role in regulating blood pressure by converting angiotensin I to angiotensin II, a potent vasoconstrictor. mayoclinic.org Inhibition of ACE leads to decreased production of angiotensin II, resulting in vasodilation and reduced blood pressure. mayoclinic.org Studies have demonstrated that this compound can inhibit angiotensin I converting enzyme activity in a dose-dependent manner. bio-connect.nlnih.govthieme-connect.com For instance, one study reported an IC50 value of 526.5 μM for this compound's inhibitory effect on ACE activity. bio-connect.nlnih.govthieme-connect.com This ACE inhibitory activity may contribute to its observed antihypertensive effects. bio-connect.nl

Table 1: ACE Inhibitory Activity of Peimisine (B1663649) and Related Alkaloids

| Compound | IC50 (μM) |

| Peimisine | 526.5 |

| Verticinone | 165.0 |

| Verticine | 312.8 |

Data derived from research on alkaloids from Fritillaria ussuriensis. nih.govthieme-connect.com

Cellular Signaling Pathway Modulation

This compound has been shown to modulate various cellular signaling pathways, influencing processes such as apoptosis and cell cycle regulation. nih.govmedchemexpress.comfishersci.nofelixbio.cnresearchgate.net

Apoptosis Induction Mechanisms

This compound has the ability to induce apoptosis. medchemexpress.comfishersci.nofelixbio.cnmedchemexpress.com Apoptosis, or programmed cell death, is a critical process for development and tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer. wikipedia.org Apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases. wikipedia.orgnih.gov While specific detailed mechanisms for this compound are still being elucidated, related studies on peiminine (B1679210), another alkaloid, have shown induction of apoptosis through both extrinsic and intrinsic pathways in hepatocellular carcinoma cells, involving the modulation of proteins like Bax, Bcl-2, and caspases-3, -8, and -9. nih.gov this compound has shown cytotoxic effects on various cancer cell lines, including LLC, A2780, HepG2, and A549, with varying IC50 values. medchemexpress.com

Table 2: Cytotoxic Effects of Peimisine on Cancer Cell Lines

| Cell Line | IC50 (μg/mL) |

| LLC | 20.75 |

| A2780 | 17.43 |

| HepG2 | 92.07 |

| A549 | 36.11 |

Data indicates significant cytotoxic effects of Peimisine after 72 hours of treatment. medchemexpress.com

Cell Cycle Regulation (e.g., G0/G1 phase arrest)

This compound has been observed to induce cell cycle arrest. medchemexpress.comscispace.com The cell cycle is a tightly regulated process that controls cell growth and division, and its dysregulation is a hallmark of cancer. biocompare.com The G0/G1 phase is a period of growth before DNA replication (S phase). biocompare.comebi.ac.uk Induction of G0/G1 phase arrest can inhibit the proliferation of cancer cells. nih.govfrontiersin.org Studies have shown that this compound can induce G0/G1 phase arrest in certain cancer cells, such as A2780 cells, in a time-dependent manner. medchemexpress.comscispace.com This arrest is often associated with changes in the expression levels of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs), as well as CDK inhibitors like p27. nih.govfrontiersin.org

Intracellular Calcium Homeostasis Modulation

Intracellular calcium ([Ca²⁺]i) is a vital second messenger involved in numerous cellular processes, including muscle contraction, neurotransmission, and cell signaling. researchgate.netlumenlearning.comnih.gov Maintaining precise calcium homeostasis is critical for normal cellular function. lumenlearning.comnih.gov Dysregulation of calcium signaling can contribute to various pathological conditions.

Research indicates that this compound can influence intracellular calcium levels. Studies on tracheal smooth muscle have shown that Peimisine significantly inhibits the release of intracellular calcium in a dose-dependent manner. researchgate.nettiprpress.com This effect on intracellular calcium release was observed when smooth muscle contraction was induced by CaCl₂. researchgate.nettiprpress.com However, this compound did not significantly inhibit extracellular calcium influx. researchgate.nettiprpress.com Another study involving prostate cancer cells suggested that Peimine (B17214), a related alkaloid also found in Fritillaria, inhibits cell growth and induces apoptosis by disrupting intracellular calcium homeostasis through the Ca²⁺/CaMKII/JNK pathway. researchgate.net While this study focused on Peimine, it highlights the potential for Fritillaria alkaloids like this compound to modulate calcium-dependent pathways.

Nitric Oxide (NO) Pathway Regulation

Nitric oxide (NO) is a gaseous signaling molecule that plays diverse roles in the body, including vasodilation, neurotransmission, and immune responses. youtube.comyoutube.com The NO pathway involves the synthesis of NO by nitric oxide synthases (NOS) and its subsequent effects on target molecules, such as guanylate cyclase, leading to the production of cyclic GMP (cGMP). youtube.comyoutube.com

Studies investigating the antiasthmatic mechanism of Peimisine in Fritillaria monantha have suggested that it can promote the release of nitrogen monoxide (nitric oxide) to relax tracheal smooth muscle. researchgate.nettiprpress.combio-connect.nl This indicates a potential regulatory effect of this compound on the NO pathway. Furthermore, network pharmacology analysis identified NOS3 (Endothelial nitric oxide synthase) as a potential target for Chuanbeimu, which contains Peimisine as a core ingredient. researchgate.net In vitro experiments further demonstrated that Peimisine significantly upregulated the expression of NOS3. researchgate.net This suggests that this compound may influence NO production by modulating the expression of NOS3.

Enzymatic Inhibition and Activation Profiles

Enzymes are biological catalysts that regulate the rate of biochemical reactions. Their activity can be modulated by various factors, including small molecules that act as inhibitors or activators. khanacademy.orgvscht.czlibretexts.org

Research has identified several enzymes that may be targeted by this compound. Peimisine has been reported to inhibit angiotensin I converting enzyme (ACE) activity in a dose-dependent manner. fishersci.notargetmol.commedchemexpress.comtargetmol.com The 5% inhibitory concentration (IC₅₀) for this effect was reported as 526.5 μM. targetmol.com Inhibition of ACE suggests a potential mechanism for antihypertensive action. targetmol.commedchemexpress.comtargetmol.com

Network pharmacology analysis and in vitro experiments have also indicated that Peimisine can significantly downregulate the expression of SRC and MMP2, while upregulating the expression of ADRB2 and NOS3. researchgate.net This suggests that this compound may modulate the activity of these enzymes, although the precise mechanisms of inhibition or activation (direct binding vs. indirect effects on expression) require further investigation.

Additionally, Peimisine has been described as a muscarinic M receptor antagonist. fishersci.nomedchemexpress.com While receptors are not enzymes, their modulation can significantly impact downstream enzymatic pathways. By affecting M-receptors, this compound can influence signaling cascades that involve various enzymes. researchgate.nettiprpress.combio-connect.nl

An earlier study also noted that Peimisine inhibited rabbit lung acetylcholinesterase (AChE) by 20.2% at a specific concentration. bertin-bioreagent.com This suggests a potential, albeit perhaps less potent, interaction with AChE.

The following table summarizes some of the reported enzymatic and receptor targets modulated by this compound:

| Target | Type | Effect | Notes |

| Intracellular Calcium | Ion/Pathway | Inhibition | Inhibits release from internal stores in tracheal smooth muscle. researchgate.nettiprpress.com |

| NOS3 (Endothelial NOS) | Enzyme | Upregulation | Increased expression observed in vitro. researchgate.net |

| ACE | Enzyme | Inhibition | Dose-dependent inhibition reported. targetmol.com |

| SRC | Enzyme | Downregulation | Decreased expression observed in vitro. researchgate.net |

| MMP2 | Enzyme | Downregulation | Decreased expression observed in vitro. researchgate.net |

| ADRB2 | Receptor | Upregulation | Increased expression observed in vitro. researchgate.net |

| Muscarinic M receptors | Receptor | Antagonism | Reported as an antagonist. fishersci.nomedchemexpress.com |

| Acetylcholinesterase | Enzyme | Inhibition | Modest inhibition reported in rabbit lung. bertin-bioreagent.com |

These findings collectively highlight the multifaceted molecular mechanisms through which this compound may exert its biological effects, involving modulation of intracellular calcium, regulation of the nitric oxide pathway, and interaction with various enzymes and receptors.

Investigative Biological Activities of Ebeiensine Peimisine in Research Models

Anti-proliferative and Cytotoxic Effects on Cancer Cell Lines (e.g., A2780, LLC, HepG2, A549 cells)

Studies have investigated the anti-proliferative and cytotoxic effects of Ebeiensine on a range of cancer cell lines. This compound has demonstrated significant cytotoxic effects on cells such as LLC, A2780, HepG2, and A549. medchemexpress.com The cytotoxic activity can be dose- and time-dependent. d-nb.info

Mechanisms of Antiproliferative Activity

Research indicates that this compound can induce G0/G1 phase cell cycle arrest and increase apoptosis in cancer cells. medchemexpress.comd-nb.info For instance, this compound induced G0/G1 phase arrest in A2780 cells in a time-dependent manner. medchemexpress.com The induction of apoptosis is considered one of the mechanisms underlying its anti-tumor effects. medchemexpress.comambeed.cn

Specific Cell Line Susceptibility Profiles

This compound has shown varying degrees of potency against different cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound against specific cell lines have been reported. For LLC, A2780, HepG2, and A549 cells, the IC50 values were found to be 20.75 μg/mL, 17.43 μg/mL, 92.07 μg/mL, and 36.11 μg/mL, respectively, after 72 hours of incubation. medchemexpress.com This suggests differential susceptibility among these cell lines to this compound treatment.

| Cell Line | IC50 (μg/mL) at 72h |

| LLC | 20.75 |

| A2780 | 17.43 |

| HepG2 | 92.07 |

| A549 | 36.11 |

Anti-inflammatory Response Modulation

This compound has demonstrated anti-inflammatory activities in various research models. sci-hub.semedchemexpress.commedchemexpress.commedchemexpress.comnordicbiosite.comambeed.cn Its anti-inflammatory effects are suggested to be related to the regulation of inflammatory factors and pathways. pjps.pkoup.com

Cytokine Regulation (e.g., mitigation of cytokine storm)

This compound has been shown to regulate the levels of inflammatory cytokines. In a mouse model of pulmonary interstitial fibrosis, this compound significantly reduced the levels of TGF-β1 and IL-2 in serum. pjps.pk In LPS-stimulated RAW 264.7 cells, this compound suppressed the production of pro-inflammatory cytokines, including IL-1β and TNF-α, showing higher potency against these compared to other alkaloids like peiminine (B1679210). mdpi.com Peimisine (B1663649) treatment in a DSS-induced colitis mouse model also decreased the levels of MCP-1, IL-1β, IL-6, IFN-γ, and TNF-α. oup.comnih.govoup.com This suggests a role for this compound in mitigating inflammatory responses potentially related to cytokine storms, although this specific term was not explicitly used in the search results in direct relation to this compound.

Lipopolysaccharide (LPS)-Induced Inflammatory Pathways

This compound has shown protective effects against LPS-induced inflammation in various models. In LPS-stimulated RAW 264.7 cells, this compound reduced the mRNA expression levels of pro-inflammatory cytokines. mdpi.com In a mouse model of LPS-induced acute lung injury, this compound attenuated lung tissue injury and reduced levels of inflammatory markers. targetmol.comresearchgate.net this compound also ameliorated intestinal inflammatory injury in a DSS-induced colitis model by inhibiting the expression of inflammatory cytokines and LPS. oup.comoup.com The mechanism may involve the suppression of pathways such as the Jak-Stat pathway. oup.comnih.govoup.com

Cardiovascular System Research (Pre-clinical, Mechanistic)

Pre-clinical research suggests potential effects of this compound on the cardiovascular system, primarily through its activity as an angiotensin-converting enzyme (ACE) inhibitor and a muscarinic M receptor antagonist. medchemexpress.commedchemexpress.comambeed.cnfishersci.atfishersci.nomedchemexpress.comchemsrc.comhoelzel-biotech.com Inhibition of ACE activity is associated with antihypertensive effects. medchemexpress.commedchemexpress.comnordicbiosite.comambeed.cntargetmol.com this compound's action as a muscarinic M receptor antagonist may also contribute to cardiovascular effects, as these receptors are involved in regulating heart rate and contractility. medchemexpress.comchemsrc.com While antihypertensive activity is mentioned, detailed pre-clinical mechanistic studies specifically on the broader cardiovascular system beyond ACE inhibition and muscarinic receptor antagonism were not extensively detailed in the provided search results.

Respiratory System Research (Pre-clinical, Mechanistic, e.g., tracheal smooth muscle relaxation)

Research into the effects of this compound (Peimisine) on the respiratory system has explored its influence on tracheal smooth muscle activity and its potential in addressing conditions like pulmonary fibrosis. Studies indicate that Peimisine can influence key mechanisms involved in regulating airway smooth muscle tone.

Investigations have shown that peimisine can affect muscarinic (M) receptors and excite beta (β)-receptors. mims.com Furthermore, it has been observed to restrain the release of intracellular calcium and promote the release of nitric oxide, actions that contribute to the relaxation of tracheal smooth muscle and the potential relief of asthma symptoms. mims.com Peimisine is characterized as a muscarinic M receptor antagonist. guidetopharmacology.orgfishersci.at

Studies evaluating the effect of peimisine on tracheal smooth muscle contraction induced by various agents have provided specific data. At concentrations of 0.046 and 0.092 mmol/L, peimisine increased the EC50 induced by acetylcholine (B1216132) (Ach). mims.com However, peimisine at 0.092 mmol/L did not alter the EC50 induced by histamine (B1213489) (His). mims.com No significant difference was observed in tracheal smooth muscle contraction induced by CaCl2 at a peimisine concentration of 0.092 mmol/L. mims.com

Detailed findings on the effect of peimisine on intracellular calcium release demonstrated a significant inhibitory effect induced by CaCl2, which was dose-dependent at concentrations of 0.046, 0.092 mmol/L. mims.com Extracellular calcium influx, however, was not significantly inhibited by peimisine. mims.com These findings suggest that peimisine's relaxant effects on tracheal smooth muscle may, at least in part, be mediated through the modulation of intracellular calcium dynamics.

Beyond smooth muscle relaxation, peimisine has also shown therapeutic potential in a mouse model of pulmonary interstitial fibrosis. Research indicates that peimisine can alleviate pulmonary fibrosis and inflammation by regulating extracellular matrix (ECM) and epithelial-mesenchymal transition (EMT) processes. mims.com In these studies, peimisine treatment reduced alveolar structural damage and inflammatory infiltration. mims.com It also decreased the levels of inflammatory factors such as TGF-β1 and IL-2 in serum and reduced the content of neutrophils and macrophages in bronchoalveolar lavage fluid (BALF). mims.com In vitro studies further supported these findings, showing that peimisine inhibited the transformation of fibroblasts into myofibroblasts. mims.com

Additionally, peimisine has been reported to exhibit inhibitory activity against angiotensin-converting enzyme (ACE). nih.gov ACE is an enzyme known to be secreted in the lungs. fishersci.com

The following table summarizes key findings from tracheal smooth muscle research:

| Inducing Agent | Peimisine Concentration (mmol/L) | Effect on Tracheal Smooth Muscle Contraction (EC50) | Effect on Intracellular Calcium Release (induced by CaCl2) | Effect on Extracellular Calcium Influx |

| Acetylcholine (Ach) | 0.046, 0.092 | Increased EC50 mims.com | Not specified in this context | Not specified in this context |

| Histamine (His) | 0.092 | No significant change in EC50 mims.com | Not specified in this context | Not specified in this context |

| CaCl2 | 0.092 | No significant difference mims.com | Significant inhibition (dose-dependent) mims.com | Not significantly inhibited mims.com |

Potential for Multidrug Resistance Reversal Research

This compound (Peimisine) has demonstrated potential in research models for its ability to reverse multidrug resistance (MDR), a significant challenge in the effectiveness of chemotherapy. Peimisine is recognized as one of the main active constituent alkaloids found in Zhebeimu (Fritillaria thunbergii Miq), which plays a notable role in reversing drug resistance in tumors. wikipedia.org

Studies investigating the mechanisms by which components of Zhebeimu exert their effects on MDR have found that chemical constituents, including peimisine and peiminine, can reverse drug resistance in various tumor cells. wikipedia.org This reversal can occur through several mechanisms, such as inhibiting the expression of P-glycoprotein (P-gp), decreasing the exocytosis of drugs from cells, increasing the intracellular concentration of chemotherapeutic drugs, and modulating reactive oxygen species (ROS). wikipedia.org

Specific research has identified peimisine, along with peiminine, as agents present in Fritillaria thunbergii Bulbus (FTB) that were effective in reversing the MDR of adriamycin or paclitaxel (B517696) in MCF7/A cells. researchgate.net The reversal factor (RF) is a measure used to quantify the extent of drug resistance reversal. In MCF7/A cells treated for 48 hours, the reversal factor of peimisine combined with adriamycin was reported as 3.30, and with paclitaxel, it was 3.73. researchgate.net These values indicate that peimisine enhanced the effectiveness of these chemotherapeutic agents in the resistant cell line.

Further research has explored the potential of peimisine in reversing the multidrug resistance of cisplatin (B142131) (DDP) in A549/DDP cells, both in vitro and in vivo. nih.gov This effect was found to be associated with the regulation of MDR gene expression. nih.gov The overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance protein 1 (MRP1), is considered a primary factor contributing to MDR in cancer. guidetopharmacology.org Natural product-derived compounds like peimisine are being investigated as potential modulators of these transporters to overcome MDR. guidetopharmacology.org

The following table presents the reversal factors observed for peimisine in combination with certain chemotherapeutic drugs in a specific cell line:

| Chemotherapeutic Drug | Cell Line | Treatment Duration | Reversal Factor (RF) with Peimisine |

| Adriamycin | MCF7/A | 48 hours | 3.30 researchgate.net |

| Paclitaxel | MCF7/A | 48 hours | 3.73 researchgate.net |

Advanced Research Methodologies for Ebeiensine Peimisine Investigation

In Vitro Cell Culture Models for Mechanistic Studies

In vitro cell culture models are fundamental tools in Ebeiensine research, providing controlled environments to investigate its direct effects on various cell types and to elucidate underlying molecular mechanisms. These models allow for the assessment of cellular responses, pathway modulation, and potential cytotoxic effects. Studies have utilized cell lines to evaluate the impact of Peimisine (B1663649) on cell viability and apoptosis. For instance, Peimisine has been shown to exhibit significant cytotoxic effects on certain cancer cell lines, including A2780, HepG2, A549, and LLC cells, with varying IC₅₀ values. researchgate.netmedchemexpress.cn

Data from in vitro studies can provide insights into the concentration-dependent effects of this compound. For example, Peimisine at concentrations between 17.43 and 92.07 µg/mL demonstrated significant cytotoxic effects over a 72-hour period. medchemexpress.cnmedchemexpress.com Furthermore, studies have indicated that Peimisine can induce G₀/G₁ phase arrest and increase the rate of apoptosis in certain cell lines, such as A2780 cells, in a time-dependent manner at concentrations like 15 µg/mL over 24, 48, and 72 hours. medchemexpress.cnmedchemexpress.com

These models are crucial for initial screening and for dissecting the cellular pathways affected by this compound before progressing to more complex studies.

Omics Approaches in this compound Research

Omics technologies, such as transcriptomics and metabolomics, offer comprehensive views of the biological systems affected by this compound, enabling the identification of molecular signatures and perturbed pathways. metwarebio.commdpi.com

Metabolomics for Pathway Elucidation

Metabolomics involves the comprehensive study of all metabolites within a biological system, providing a snapshot of its metabolic state. mdpi.com This approach is essential for understanding how this compound affects metabolic pathways and to identify potential biomarkers or key metabolites involved in its biological activities. metwarebio.commdpi.com By analyzing changes in metabolite profiles, researchers can infer the impact of this compound on various biochemical processes. metwarebio.com

Integration of metabolomics with other omics data, such as transcriptomics, can provide a more holistic understanding of the complex interactions between gene expression and metabolic outcomes. metwarebio.commdpi.com Computational tools and platforms are available to facilitate the analysis and interpretation of metabolomics data, including pathway analysis and joint pathway analysis with transcriptomics data. metaboanalyst.ca

Computational Chemistry and Molecular Docking Studies

Computational chemistry techniques, particularly molecular docking, are increasingly utilized in this compound research to predict and understand its interactions with biological targets at the atomic level. biorxiv.orgopenaccessjournals.comnih.gov Molecular docking simulates the binding process between a small molecule ligand, such as this compound, and a macromolecular target, typically a protein. biorxiv.orgopenaccessjournals.com

This method helps predict the preferred binding orientation (pose) and estimate the binding affinity between this compound and its potential targets. biorxiv.orgopenaccessjournals.comyoutube.com By analyzing the predicted interactions, researchers can gain insights into the molecular mechanisms underlying this compound's effects and identify potential protein targets. biorxiv.orgopenaccessjournals.com Molecular docking can be used to explore interactions with specific protein pockets, leveraging the physical and chemical information of the protein's active site. biorxiv.org This approach is valuable in the early stages of research for identifying promising targets and understanding the nature of the binding interactions. openaccessjournals.com

Microextraction and Separation Techniques in Analytical Research

Analytical techniques are crucial for the isolation, purification, identification, and quantification of this compound from various sources, including biological samples and plant extracts. Advanced microextraction and separation techniques play a vital role in these processes. These techniques enable the efficient extraction of this compound from complex matrices and its separation from other compounds, which is essential for accurate analysis.

Techniques such as Ultra-High Performance Liquid Chromatography coupled with Quadrupole-Time of Flight Mass Spectrometry (UHPLC-Q-TOF/MS) are powerful tools for the identification and relative quantification of metabolites, including steroidal alkaloids like those found in Fritillaria species. researchgate.net These methods offer high sensitivity and resolution, allowing for the detection and characterization of this compound even at low concentrations within complex biological samples or plant extracts. The application of such techniques is fundamental for both qualitative and quantitative analysis in this compound research.

Challenges and Future Directions in Ebeiensine Peimisine Research

Elucidation of Uncharacterized Biosynthetic Steps

While Ebeiensine is known to be a steroidal alkaloid found in Fritillaria species, the complete biosynthetic pathway remains to be fully characterized researchgate.net. Understanding the enzymatic steps and genetic regulation involved in its synthesis is crucial for potential biotechnological production and for understanding how environmental factors might influence its accumulation in plants. Studies have begun to explore the biosynthesis of steroidal alkaloids in Fritillaria species, often employing high-throughput omics data, though the synthetic pathway appears to vary among different species researchgate.netmdpi.com. Endophytic fungi isolated from Fritillaria have also been shown to produce Peimisine (B1663649), suggesting a potential avenue for studying its biosynthesis and exploring alternative production methods researchgate.net.

Discovery of Novel Biological Targets and Pathways

This compound has been reported to possess a variety of biological activities, including effects on muscarinic M receptors and angiotensin-converting enzyme (ACE) inhibition bjherbest.commedchemexpress.com. It has also shown anti-tumor, anti-inflammatory, and antihypertensive activities, and can induce apoptosis medchemexpress.com. Further research is needed to comprehensively identify all the biological targets and signaling pathways modulated by this compound. Network pharmacology approaches, combined with techniques like single-cell RNA sequencing, are being employed to investigate the mechanisms of action of compounds found in traditional medicines containing Peimisine, revealing interactions with immune cells and modulation of inflammatory pathways researchgate.netnih.govfrontiersin.org. Identifying novel targets could lead to the development of new therapeutic strategies based on this compound's pharmacological profile.

Development of Advanced Analytical Techniques for Trace Analysis

Accurate and sensitive detection and quantification of this compound in various matrices, such as plant tissues, biological samples, and complex formulations, are essential for pharmacokinetic studies, quality control, and understanding its distribution and metabolism. The development of advanced analytical techniques capable of trace analysis is a significant challenge. Techniques like Ultra-High-Performance Liquid Chromatography coupled with Quadrupole-Orbitrap-Mass Spectrometry (UHPLC-Q-Orbitrap-MS) are being utilized for the identification and analysis of compounds, including Peimisine, in complex mixtures nih.govfrontiersin.orgnih.gov. Continued refinement and development of such methods are necessary for precise trace analysis.

Exploration of this compound Derivatives and Structure-Activity Relationships

Investigating the structure-activity relationships (SAR) of this compound and its derivatives can provide insights into the molecular features responsible for its biological activities. mdpi.comresearchgate.netrsc.orgmdpi.com. Synthesis and evaluation of this compound derivatives could lead to the discovery of compounds with improved potency, selectivity, or altered pharmacological profiles. While general SAR studies on other compound classes are reported, specific detailed SAR studies focused on this compound derivatives are an important area for future exploration to optimize its potential therapeutic applications mdpi.comnih.gov.

Integration of Multi-Omics Data for Comprehensive Understanding

Integrating data from various omics disciplines, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of how this compound affects biological systems. This approach can help in understanding its complex mechanisms of action, identifying biomarkers of response, and predicting potential off-target effects. Multi-omics studies are increasingly being used in research related to complex biological responses and the effects of traditional medicine components, providing a framework for future comprehensive studies on this compound researchgate.netnih.govfrontiersin.org.

Q & A

Q. How can researchers design reproducible synthetic protocols for Ebeiensine?

To ensure reproducibility, synthesize this compound using validated methods (e.g., multi-step organic synthesis with intermediates confirmed via NMR and mass spectrometry). Document reaction conditions (temperature, solvent purity, catalyst ratios) and characterize all products with spectral data. Include detailed protocols for purification (e.g., column chromatography, recrystallization) and validate purity via HPLC (>95%). Reference established guidelines for experimental reporting .

Q. What spectroscopic techniques are critical for confirming this compound’s structural identity?

Combine complementary methods:

- NMR : Assign protons/carbons in the aromatic and aliphatic regions; compare with predicted shifts using computational tools (e.g., ChemDraw).

- FT-IR : Verify functional groups (e.g., amine stretches at 3300–3500 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula within ±2 ppm error.

Cross-reference spectral data with literature analogs to resolve ambiguities .

Q. How should researchers address variability in biological activity assays for this compound?

Standardize assays using:

- Positive controls : Compare this compound’s IC₅₀ values against known inhibitors.

- Dose-response curves : Use ≥3 independent replicates to calculate statistical significance (p<0.05).

- Buffer/pH consistency : Ensure assay conditions mimic physiological environments.

Report variability metrics (e.g., standard deviation, confidence intervals) to distinguish noise from true biological effects .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Adopt a systematic framework:

- Comparative analysis : Replicate conflicting studies under identical conditions (e.g., cell lines, incubation times).

- Orthogonal assays : Validate findings using unrelated methods (e.g., fluorescence microscopy vs. Western blot).

- Meta-analysis : Pool data from independent studies to identify trends (e.g., using PRISMA guidelines).

Address contradictions by isolating variables (e.g., solvent effects, impurity interference) .

Q. What computational strategies improve predictive modeling of this compound’s pharmacokinetics?

Combine:

- Molecular dynamics (MD) simulations : Model binding affinities to target proteins (e.g., using GROMACS).

- QSAR models : Corrogate structural features (e.g., logP, polar surface area) with ADMET properties.

- In silico docking : Validate predictions with experimental IC₅₀ values.

Optimize models using leave-one-out cross-validation and report R² values for transparency .

Q. How to design a longitudinal study assessing this compound’s stability under physiological conditions?

- Accelerated stability testing : Expose this compound to varying pH (1.2–7.4), temperatures (4–37°C), and light conditions.

- Degradation profiling : Use LC-MS to identify breakdown products; quantify half-life (t₁/₂).

- Statistical modeling : Apply Arrhenius equations to predict shelf-life.

Include negative controls (e.g., inert buffers) to isolate degradation pathways .

Methodological Pitfalls to Avoid

Q. Why do researchers often misattribute this compound’s bioactivity to impurities?

Failure to rigorously characterize intermediates and final products can lead to false positives. Mitigate by:

Q. How to prevent overinterpretation of in vitro data for in vivo relevance?

- Dose translation : Compare in vitro IC₅₀ to achievable plasma concentrations in animal models.

- Permeability assays : Use Caco-2 cells or PAMPA to predict bioavailability.

- Toxicity screens : Assess cytotoxicity in primary cells (e.g., hepatocytes) to contextualize therapeutic windows .

Data Presentation Standards

- Tables : Include raw data (e.g., spectral peaks, assay replicates) in appendices; summarize processed data (means ± SD) in main text .

- Figures : Label axes with units, define error bars, and annotate statistical tests (e.g., ANOVA).

- Reproducibility : Archive synthetic protocols, spectral files, and assay conditions in open-access repositories (e.g., Zenodo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.